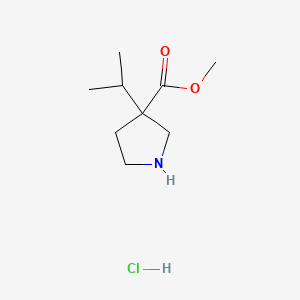

Methyl 3-(propan-2-yl)pyrrolidine-3-carboxylate hydrochloride

Description

Methyl 3-(propan-2-yl)pyrrolidine-3-carboxylate hydrochloride is a pyrrolidine-based compound featuring a carboxylate ester group and an isopropyl substituent at the 3-position of the pyrrolidine ring, with a hydrochloride counterion. This chiral bicyclic structure is significant in medicinal chemistry as a building block for drug discovery, particularly in the synthesis of protease inhibitors, kinase modulators, and other bioactive molecules. Its stereochemical configuration (R or S) at the 3-position influences its biological activity and physicochemical properties, such as solubility and lipophilicity .

The isopropyl substituent likely enhances steric bulk and lipophilicity compared to simpler derivatives, impacting binding affinity in target proteins.

Properties

Molecular Formula |

C9H18ClNO2 |

|---|---|

Molecular Weight |

207.70 g/mol |

IUPAC Name |

methyl 3-propan-2-ylpyrrolidine-3-carboxylate;hydrochloride |

InChI |

InChI=1S/C9H17NO2.ClH/c1-7(2)9(8(11)12-3)4-5-10-6-9;/h7,10H,4-6H2,1-3H3;1H |

InChI Key |

IZFYEKYPGKQXBZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1(CCNC1)C(=O)OC.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Methyl 3-(propan-2-yl)pyrrolidine-3-carboxylate Hydrochloride

Detailed Synthetic Routes

Pyrrolidine Ring Formation and Functionalization

One common approach starts with proline or proline derivatives as cyclic precursors. The pyrrolidine ring can be functionalized via:

- Alkylation or Grignard reactions to introduce the isopropyl group at the 3-position.

- Protection/deprotection strategies using tert-butoxycarbonyl (Boc) groups to control reactivity during multi-step synthesis.

A representative example includes the use of LDA (lithium diisopropylamide) at low temperatures (-78°C) to deprotonate intermediates, followed by reaction with electrophiles to install substituents, as described in patent EP3015456A1.

Esterification and Salt Formation

The methyl ester group is typically introduced via esterification reactions, such as:

- Reaction of the corresponding carboxylic acid or acid derivative with methanol under acidic or catalytic conditions.

The hydrochloride salt is formed by treating the free base compound with hydrochloric acid in a polar solvent like methanol, enhancing the compound's aqueous solubility and stability.

Industrial and Laboratory Scale Methods

Industrial methods optimize reaction conditions for yield and purity, often employing:

- Continuous flow reactors for precise temperature and reagent control.

- Catalysts like palladium on carbon (Pd/C) for hydrogenation steps to reduce intermediates.

Laboratory methods focus on stereoselective synthesis using chiral catalysts or auxiliaries, followed by purification via recrystallization or column chromatography to achieve >97% purity.

Reaction Conditions and Reagents

| Step | Reagents/Conditions | Purpose/Notes |

|---|---|---|

| Deprotonation | Lithium diisopropylamide (LDA), -78°C, nitrogen | Generate enolate intermediate for alkylation |

| Alkylation | Isopropyl electrophiles (e.g., isopropyl bromide) | Introduce isopropyl substituent |

| Protection | tert-Butoxycarbonyl anhydride (Boc2O) | Protect amine functionality |

| Esterification | Methanol, acid catalyst (e.g., HCl gas) | Form methyl ester group |

| Hydrogenation | Pd/C catalyst, methanol, room temperature | Reduce double bonds or protect groups |

| Salt formation | HCl in methanol | Convert free base to hydrochloride salt |

| Purification | Recrystallization (ethanol/water), chromatography | Achieve high purity |

Analytical Data Supporting Preparation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Typical ^1H NMR data for intermediates and final product include characteristic signals:

Physical Properties

| Property | Value | Notes |

|---|---|---|

| Molecular Formula | C9H18ClNO2 | Includes hydrochloride salt |

| Molecular Weight | ~207.7 g/mol | |

| Melting Point | >200°C (decomposes) | Requires controlled heating |

| Solubility | Enhanced in aqueous media due to HCl salt | Facilitates pharmaceutical use |

Research Findings and Optimization

- Stereochemical Control: Use of chiral auxiliaries and catalysts is critical to obtain the desired (2S,3R) stereochemistry, which influences biological activity.

- Reaction Temperature: Low temperatures (-78°C) during key steps prevent side reactions and improve selectivity.

- Purification Techniques: Recrystallization and silica gel chromatography using dichloromethane/methanol mixtures are effective for isolating pure product.

- Scale-up Considerations: Continuous flow reactors and optimized catalyst loading improve yield and reproducibility at industrial scale.

Summary Table of Preparation Methods

| Aspect | Laboratory Synthesis | Industrial Synthesis |

|---|---|---|

| Starting Materials | Proline derivatives, LDA, isopropyl electrophiles | Bulk proline derivatives, optimized reagents |

| Key Reactions | Alkylation, esterification, protection/deprotection | Same, with continuous flow and catalyst reuse |

| Temperature Control | -78°C for sensitive steps | Automated temperature control systems |

| Purification | Chromatography, recrystallization | Crystallization, filtration |

| Yield | Typically 70–90% | Optimized to >90% |

| Stereochemical Control | Chiral auxiliaries, Pd/C catalyst | Chiral catalysts, process control |

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(propan-2-yl)pyrrolidine-3-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .

Scientific Research Applications

Methyl (2S,3R)-2-(propan-2-yl)pyrrolidine-3-carboxylate hydrochloride is a chiral compound with a pyrrolidine structure that has applications in pharmaceutical development, organic synthesis, and medicinal chemistry. The compound's stereochemistry and potential biological interactions make it a subject of interest in both synthetic and medicinal chemistry.

Molecular Structure and Properties

Methyl (2S,3R)-2-(propan-2-yl)pyrrolidine-3-carboxylate hydrochloride is a derivative of pyrrolidine, with a propan-2-yl group at the second position and a carboxylate functional group at the third position. The molecular formula is C9H17NO2- HCl, and it has a molecular weight of approximately 165.62 g/mol. The specific stereochemistry (2S,3R) influences the compound's affinity for receptors or enzymes, impacting its efficacy and safety profile in therapeutic contexts.

Synthesis

The synthesis of methyl (2S,3R)-2-(propan-2-yl)pyrrolidine-3-carboxylate hydrochloride typically involves multi-step organic reactions that ensure high yield and purity of the desired compound.

Applications

- Pharmaceutical Development Methyl (2S,3R)-2-(propan-2-yl)pyrrolidine-3-carboxylate hydrochloride can be employed as a building block for synthesizing complex pharmaceutical molecules.

- Medicinal Chemistry Studies have investigated the interactions of methyl (2S,3R)-2-(propan-2-yl)pyrrolidine-3-carboxylate hydrochloride with various biological targets, which is crucial for understanding its pharmacological profile and potential therapeutic uses. Research indicates that similar compounds can exhibit neuroprotective properties and may be involved in modulating neurotransmitter systems.

- Organic Synthesis This compound has potential applications in organic synthesis and medicinal chemistry.

Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl pyrrolidine-3-carboxylate hydrochloride | Pyrrolidine ring with carboxylic acid | More basic structure; lacks propan-2-yl group |

| Methyl (2S)-pyrrolidine-2-carboxylate hydrochloride | Chiral center at 2-position | Different stereochemistry impacts biological activity |

| 3-Hydroxypyrrolidine-2-carboxylate hydrochloride | Hydroxyl group at the 3-position | Additional functional group alters reactivity |

Mechanism of Action

The mechanism of action of methyl 3-(propan-2-yl)pyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Findings :

- Enantiomers (R and S configurations) exhibit divergent biological activities; for example, (R)-isomers often show higher binding affinity to chiral targets like G-protein-coupled receptors .

- Fluoromethyl analogs (e.g., from CymitQuimica) have higher polarity due to the electronegative fluorine atom, improving aqueous solubility but reducing membrane permeability compared to the isopropyl variant .

Substituent Variations on the Pyrrolidine Ring

Comparative analysis of substituent effects:

Key Findings :

- The isopropyl group in the target compound increases hydrophobicity (LogP ~1.8), favoring blood-brain barrier penetration, whereas methoxyethyl analogs (LogP ~0.5) prioritize renal clearance .

- 3-Methylpyrrolidine hydrochloride (lacking the ester group) has higher basicity due to the free amine, making it suitable for salt formation with acidic APIs .

- Ethyl ester analogs (e.g., CAS 1332459-32-1) demonstrate enhanced metabolic stability compared to methyl esters, as ethyl groups resist esterase hydrolysis .

Biological Activity

Methyl 3-(propan-2-yl)pyrrolidine-3-carboxylate hydrochloride is a pyrrolidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which contributes to various pharmacological properties, including antimicrobial and anti-inflammatory effects. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

The compound can be synthesized through several methods, including the cyclization of amino acids or amines, followed by electrophilic aromatic substitution and esterification. The final product is obtained as a hydrochloride salt, enhancing its solubility and stability in biological systems.

This compound interacts with specific molecular targets, potentially modulating enzyme activities or receptor functions. The precise mechanisms are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and microbial resistance .

Biological Activity Overview

The biological activities of this compound have been evaluated through various studies, focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that pyrrolidine derivatives exhibit significant antibacterial and antifungal properties. In vitro studies have shown that compounds similar to this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, certain pyrrolidine derivatives demonstrated effective inhibition against pathogenic strains, suggesting a potential application in treating infections .

Anticancer Activity

In a recent study, pyrrolidine derivatives were synthesized and evaluated for their anticancer activity. The findings revealed that specific modifications to the pyrrolidine structure enhance cytotoxic effects against cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, highlighting the compound's potential as a lead in anticancer drug development .

Case Studies

- Antimicrobial Efficacy : A study tested various pyrrolidine derivatives against multiple bacterial strains, revealing that this compound exhibited notable antibacterial activity with an MIC (Minimum Inhibitory Concentration) ranging from 10 to 50 µg/mL against selected pathogens .

- Anticancer Research : In vitro tests demonstrated that derivatives of this compound induced apoptosis in human cancer cell lines with IC50 values below 20 µM, suggesting significant therapeutic potential .

Data Table: Biological Activity Summary

Q & A

Basic: What are the key physicochemical properties of methyl 3-(propan-2-yl)pyrrolidine-3-carboxylate hydrochloride, and how do they influence its experimental handling?

Answer:

The compound has a molecular formula of C₉H₁₈ClNO₂ and a molecular weight of 207.70 g/mol . Its hydrochloride salt form enhances aqueous solubility and stability, critical for pharmaceutical applications . Key considerations include:

- Hygroscopicity : Requires storage in anhydrous conditions to prevent decomposition.

- Stereochemistry : The (2S,3R) configuration impacts biological activity and synthetic route design .

- Melting Point : Typically >200°C (decomposes), necessitating controlled heating during purification.

Basic: What synthetic methodologies are commonly employed for the preparation of this compound?

Answer:

Synthesis involves multi-step organic reactions:

Ring Construction : Pyrrolidine rings are built from cyclic or acyclic precursors using catalysts like Pd/C or chiral auxiliaries to control stereochemistry .

Functionalization : The isopropyl group is introduced via alkylation or Grignard reactions.

Salt Formation : Reaction with HCl in polar solvents (e.g., methanol) yields the hydrochloride salt .

Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂/MeOH) ensures >97% purity .

Advanced: How does stereochemical integrity at the 2 and 3 positions affect biological target interactions?

Answer:

The (2S,3R) configuration is critical for enantioselective binding to enzymes or receptors. For example:

- Enzyme Inhibition : The spatial arrangement of the carboxylate and isopropyl groups determines affinity for protease active sites .

- Receptor Modulation : Mirror-image isomers (e.g., 2R,3S) show reduced activity in GPCR assays due to mismatched hydrogen-bonding patterns .

Methodological Note : Chiral HPLC (e.g., Chiralpak IA column) or X-ray crystallography (using SHELXL ) validates stereochemical purity.

Advanced: What analytical techniques are recommended for characterizing this compound and resolving structural ambiguities?

Answer:

- X-ray Crystallography : SHELX programs (e.g., SHELXL ) resolve absolute configuration and hydrogen-bonding networks.

- NMR Spectroscopy : ¹H/¹³C NMR distinguishes diastereomers; ROESY correlations confirm spatial proximity of the isopropyl and carboxylate groups .

- Mass Spectrometry : HRMS (ESI+) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 208.12) and detects impurities .

Advanced Tip : Mercury software visualizes crystallographic data to compare packing motifs with analogs.

Advanced: How can researchers address contradictory data in reaction yields or biological activity across studies?

Answer:

Contradictions often arise from:

- Reaction Conditions : Oxidations (e.g., with KMnO₄) may overproceed in non-optimized pH, reducing yield .

- Biological Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or buffer ionic strength alter IC₅₀ values .

Resolution Strategy :

Reproduce experiments using identical reagents (e.g., same HCl batch for salt formation).

Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics, reducing assay noise .

Advanced: What strategies optimize the compound’s stability during long-term storage or in vivo studies?

Answer:

- Lyophilization : Freeze-drying in phosphate buffer (pH 6.8) prevents hydrolysis of the ester group .

- Light Sensitivity : Amber vials and inert atmospheres (N₂) mitigate photodegradation.

- In Vivo Formulation : PEGylation or liposomal encapsulation improves plasma half-life .

Advanced: How can hydrogen-bonding patterns inform cocrystal design for enhanced bioavailability?

Answer:

Graph-set analysis (Etter’s method ) identifies recurring motifs:

- R₁²(6) Motifs : Carboxylate O–H···Cl interactions stabilize cocrystals with coformers like succinic acid.

- π-Stacking : The pyrrolidine ring’s planarity enables stacking with aromatic coformers, improving dissolution rates .

Experimental Workflow :

Screen coformers via high-throughput slurry crystallization.

Validate cocrystals using PXRD and DSC.

Basic: What safety precautions are essential when handling this compound?

Answer:

- Hazards : Skin/eye irritation (GHS Category 2B); use nitrile gloves and fume hoods .

- Spill Management : Neutralize with sodium bicarbonate, then absorb with vermiculite.

- Waste Disposal : Incinerate at >1000°C to prevent environmental release of HCl vapors .

Advanced: How do structural analogs compare in structure-activity relationships (SAR)?

Answer:

Advanced: What computational tools predict interaction mechanisms with biological targets?

Answer:

- Docking Studies : AutoDock Vina models binding to proteases (e.g., HIV-1 protease) using the compound’s carboxylate as a zinc-chelator .

- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories .

- QSAR Models : CoMFA correlates substituent electronic parameters (Hammett σ) with antimicrobial activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.